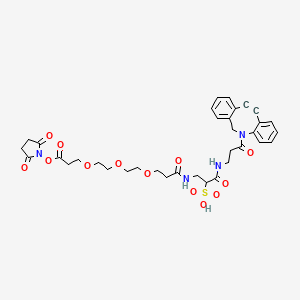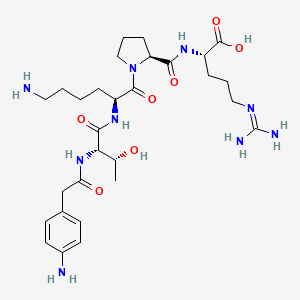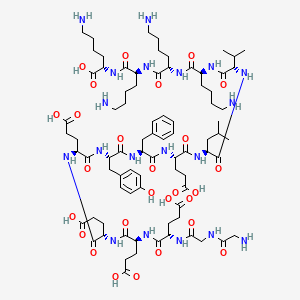
1-(2,2-Dimethylpropyl)cyclopropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethylpropyl)cyclopropene is a cyclopropene derivative known for its role as an ethylene antagonist. Ethylene is a plant hormone that promotes fruit ripening and senescence. By inhibiting ethylene action, this compound helps in maintaining the quality of agricultural products by delaying processes such as fruit softening and peel degreening .
Vorbereitungsmethoden
The synthesis of 1-(2,2-Dimethylpropyl)cyclopropene involves a two-step process starting from α-diisobutylene. The first step is allylic chlorination using hypochlorite and hydrochloric acid to produce α-DIBCl (2-(chloromethyl)-4,4-dimethyl-1-pentene). The second step involves α-elimination of the allylic chloride using a strong base, such as lithium diethylamide, to form this compound . This method yields the compound with 35% efficiency and 95% purity .
Analyse Chemischer Reaktionen
1-(2,2-Dimethylpropyl)cyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopropene ring into cyclopropane derivatives.
Substitution: The compound can undergo substitution reactions where the cyclopropene ring is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethylpropyl)cyclopropene has several scientific research applications:
Wirkmechanismus
1-(2,2-Dimethylpropyl)cyclopropene exerts its effects by binding to ethylene receptors in plants, thereby blocking the action of ethylene. This inhibition prevents the ethylene-induced processes such as fruit ripening and senescence. The molecular targets include ethylene receptors like ETR1, which are involved in the ethylene signaling pathway .
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Dimethylpropyl)cyclopropene is unique compared to other ethylene antagonists due to its specific structure and high efficiency in inhibiting ethylene action. Similar compounds include:
1-Methylcyclopropene: Another ethylene antagonist used in agriculture.
2,5-Norbornadiene: Known for its ability to bind to ethylene receptors.
Cyclopropene derivatives: Various derivatives with similar ethylene-inhibiting properties.
This compound stands out due to its higher purity and specific application methods, such as aqueous emulsions for spraying on plants .
Eigenschaften
Molekularformel |
C8H14 |
|---|---|
Molekulargewicht |
110.20 g/mol |
IUPAC-Name |
1-(2,2-dimethylpropyl)cyclopropene |
InChI |
InChI=1S/C8H14/c1-8(2,3)6-7-4-5-7/h4H,5-6H2,1-3H3 |
InChI-Schlüssel |
DTBSHMOVLBSMST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)

![3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)](/img/structure/B12389160.png)




![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)




